molecular formula C23H42BrNO B12759364 N-(3-beta-Hydroxy-5-alpha-androstan-17-beta-yl)-N,N-dimethyl-N-ethylammonium bromide CAS No. 114967-77-0

N-(3-beta-Hydroxy-5-alpha-androstan-17-beta-yl)-N,N-dimethyl-N-ethylammonium bromide

Cat. No.: B12759364
CAS No.: 114967-77-0
M. Wt: 428.5 g/mol
InChI Key: ZHQSUAMVBNOROL-JOLLAVNWSA-M
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Description

N-(3-beta-Hydroxy-5-alpha-androstan-17-beta-yl)-N,N-dimethyl-N-ethylammonium bromide is a complex organic compound with a molecular formula of C19H30O3. This compound is part of the androstane family, which is known for its significant biological activities. It is characterized by the presence of a hydroxy group at the 3-beta position and a dimethyl-ethylammonium group at the 17-beta position.

Preparation Methods

The synthesis of N-(3-beta-Hydroxy-5-alpha-androstan-17-beta-yl)-N,N-dimethyl-N-ethylammonium bromide involves several steps. The starting material is typically a steroidal compound, which undergoes a series of chemical reactions to introduce the necessary functional groups. The key steps include:

    Hydroxylation: Introduction of the hydroxy group at the 3-beta position.

    Ammonium Group Introduction: Introduction of the dimethyl-ethylammonium group at the 17-beta position.

    Bromination: Addition of the bromide ion to form the final compound.

Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

N-(3-beta-Hydroxy-5-alpha-androstan-17-beta-yl)-N,N-dimethyl-N-ethylammonium bromide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-beta-Hydroxy-5-alpha-androstan-17-beta-yl)-N,N-dimethyl-N-ethylammonium bromide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Used in the production of various steroidal drugs and compounds.

Mechanism of Action

The mechanism of action of N-(3-beta-Hydroxy-5-alpha-androstan-17-beta-yl)-N,N-dimethyl-N-ethylammonium bromide involves its interaction with specific molecular targets. The hydroxy group at the 3-beta position and the dimethyl-ethylammonium group at the 17-beta position play crucial roles in its biological activity. The compound can interact with receptors and enzymes, modulating their activity and affecting various cellular pathways.

Comparison with Similar Compounds

N-(3-beta-Hydroxy-5-alpha-androstan-17-beta-yl)-N,N-dimethyl-N-ethylammonium bromide can be compared with other similar compounds in the androstane family, such as:

    3-beta-Hydroxy-5-alpha-androstan-17-one: Lacks the dimethyl-ethylammonium group.

    5-alpha-Androstan-3,17-dione: Lacks the hydroxy group at the 3-beta position.

    17-beta-Hydroxy-5-alpha-androstan-3-one: Has a hydroxy group at the 17-beta position instead of the 3-beta position.

The uniqueness of this compound lies in its specific functional groups and their positions, which contribute to its distinct biological activities and applications.

Properties

CAS No.

114967-77-0

Molecular Formula

C23H42BrNO

Molecular Weight

428.5 g/mol

IUPAC Name

ethyl-[(3S,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-dimethylazanium;bromide

InChI

InChI=1S/C23H42NO.BrH/c1-6-24(4,5)21-10-9-19-18-8-7-16-15-17(25)11-13-22(16,2)20(18)12-14-23(19,21)3;/h16-21,25H,6-15H2,1-5H3;1H/q+1;/p-1/t16-,17-,18-,19-,20-,21-,22-,23-;/m0./s1

InChI Key

ZHQSUAMVBNOROL-JOLLAVNWSA-M

Isomeric SMILES

CC[N+](C)(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C.[Br-]

Canonical SMILES

CC[N+](C)(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Br-]

Origin of Product

United States

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